Viniferol D: A Comprehensive Technical Dossier
Viniferol D: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viniferol D is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, that has been isolated from Vitis vinifera (grapevine). As a member of the stilbenoid family, which includes the well-studied resveratrol, Viniferol D is of significant interest for its potential biological activities. This document provides a detailed overview of the chemical structure of Viniferol D, based on available spectroscopic data. It also outlines a general methodology for its isolation and discusses potential signaling pathways it may modulate, drawing inferences from closely related stilbenoids.
Chemical Structure and Properties of Viniferol D
Viniferol D is a natural polyphenol first isolated from the stems of the 'Kyohou' cultivar of Vitis vinifera.[1] Structurally, it is a stilbenetrimer, meaning it is formed from the oxidative coupling of three resveratrol units. A key feature of its architecture is a bicyclo[5.3.0]decane ring system. The elucidation of its complex three-dimensional structure was achieved through extensive spectroscopic analysis.[1]
Physicochemical and Spectroscopic Data
The structural determination of Viniferol D relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.70 g/mol | [1] |
| Systematic Name | (3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[2]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
| SMILES | Oc1ccc([C@H]2c3c(O)cc4c5c3--INVALID-LINK--cc(O)c2)--INVALID-LINK--cc2)c2c(O)cc(O)cc2[C@H]5--INVALID-LINK--cc2)O4)cc1 | |
| Mass Spectrometry | Precursor ion [M-H]⁻ at m/z 679.197 (characteristic of resveratrol trimers) | |
| ¹H NMR | Specific proton chemical shifts and coupling constants (J-values) were used to determine the relative stereochemistry. For instance, the coupling constant between H-7a and H-8a was reported as 2.9 Hz, suggesting a syn relationship. | |
| ¹³C NMR & HMBC | Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in establishing the connectivity of the carbon skeleton. Key correlations were observed between specific protons and carbons, confirming the bicyclo[5.3.0]decane core and the positions of the resveratrol units. |
Experimental Protocols
While the full, detailed experimental protocol from the original isolation study is not publicly available, a general methodology for the isolation of stilbenoids from Vitis vinifera can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.
General Isolation and Purification Protocol for Stilbenoids
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Extraction:
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Air-dried and powdered stems of Vitis vinifera are extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
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The extraction process is often repeated multiple times to ensure exhaustive extraction of the plant material.
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The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
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Stilbenoids like Viniferol D, being polyphenolic, are expected to partition predominantly into the ethyl acetate and n-butanol fractions.
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Chromatographic Separation:
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The bioactive fractions (typically ethyl acetate and/or n-butanol) are subjected to repeated column chromatography.
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A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel.
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Elution is performed using gradient solvent systems, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate might be used for silica gel chromatography.
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Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Final Purification:
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Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase column with a methanol-water or acetonitrile-water gradient system.
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This final step yields the pure compound, Viniferol D.
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Structural Elucidation:
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The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
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Biosynthesis and Potential Signaling Pathways
Biosynthesis of Viniferol D
The biosynthesis of Viniferol D is believed to proceed through the oxidative coupling of resveratrol units. The stilbene (B7821643) synthase enzyme catalyzes the formation of the resveratrol monomer from p-coumaroyl-CoA and malonyl-CoA. Subsequent oxidation, likely enzyme-mediated, generates resveratrol radicals that can oligomerize to form dimers, trimers, and tetramers. (+)-ε-viniferin, a resveratrol dimer, is considered a key intermediate in the biogenesis of more complex stilbenoids like Viniferol D.
Caption: Proposed biosynthetic pathway of Viniferol D from resveratrol.
Potential Modulation of Signaling Pathways
Direct studies on the interaction of Viniferol D with specific signaling pathways are limited. However, based on the known biological activities of its monomer, resveratrol, and other resveratrol oligomers, it is plausible that Viniferol D may modulate similar pathways.
Resveratrol is known to interact with a multitude of cellular targets, influencing pathways involved in inflammation, oxidative stress, and cellular proliferation. For instance, resveratrol has been shown to inhibit the TRIF-dependent pathway in the context of viral infections, thereby exerting anti-inflammatory effects. It also modulates the MAPK signaling pathway, which is centrally involved in cellular responses to a wide array of stimuli.
Furthermore, other resveratrol trimers, such as caraphenol A, have been found to enhance lentiviral vector gene delivery to hematopoietic stem cells by reducing the antiviral restriction mediated by interferon-induced transmembrane (IFITM) proteins at the endosomal level. This suggests that resveratrol oligomers can interact with and modulate innate immune signaling pathways.
Given its structural similarity to these compounds, Viniferol D is a promising candidate for investigation into its effects on these and other critical cellular signaling cascades. Future research is warranted to elucidate the specific molecular targets and mechanisms of action of Viniferol D.
Caption: Hypothesized modulation of key signaling pathways by Viniferol D.
Conclusion and Future Directions
Viniferol D represents a structurally complex and biologically intriguing natural product. While its chemical structure has been elucidated, a significant opportunity remains for further research into its pharmacological properties. Future studies should focus on the total synthesis of Viniferol D to enable more extensive biological evaluation. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a therapeutic agent in drug development. The insights gained from studies on resveratrol and other oligomers provide a strong rationale for prioritizing Viniferol D in future research endeavors.
